3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(Thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine class, which is notable for its fused bicyclic structure combining pyrazole, triazole, and pyrimidine moieties. These derivatives are synthesized via reactions involving phosphorus oxychloride and reflux conditions, as described for structurally related compounds . The compound features a thiophen-2-yl group at position 3 and a p-tolyl (4-methylphenyl) group at position 7, which influence its electronic and steric properties.
Pyrazolo-triazolopyrimidines are primarily investigated as kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR), due to their ability to bind the ATP pocket and inhibit downstream signaling pathways like Akt and Erk1/2 .
Properties
IUPAC Name |
10-(4-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6S/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJGGHFZMNCWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiophene and pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity of pyrazolo-triazolopyrimidines is highly dependent on substituents at positions 3, 7, and 7. Below is a comparative analysis of key derivatives:
Key Findings
EGFR Inhibition :
- The target compound and its 4-bromophenyl analog (compound 1 in ) both inhibit EGFR, but the latter shows slightly higher potency (IC₅₀ ~5 µM vs. 7–11 µM). This suggests electron-withdrawing groups (e.g., bromo) enhance EGFR binding compared to electron-donating groups (e.g., methyl in p-tolyl) .
- Thiophen-2-yl at position 3 may improve solubility or π-π stacking in the ATP-binding site compared to phenyl or fluorophenyl groups .
Adenosine Receptor Antagonism: SCH442416 and SCH58261 () feature extended alkyl chains with methoxy or phenylethyl groups, enabling potent A2A receptor binding. The target compound lacks these motifs, explaining its focus on EGFR rather than adenosine receptors .
Antimicrobial Activity :
- Derivatives with nitro (e.g., 4-nitrophenyl) or halogenated (e.g., 4-fluorophenyl) groups exhibit moderate antifungal activity, though weaker than clinical agents like clotrimazole . The target compound’s thiophene and p-tolyl groups likely reduce antimicrobial efficacy due to reduced electrophilicity.
Synthetic Accessibility :
- The target compound’s synthesis follows protocols similar to other derivatives, using phosphorus oxychloride and aryl hydrazines . However, the thiophen-2-yl substituent may require specialized starting materials compared to phenyl or pyridyl groups.
Discussion
Substituent Effects on Activity
- Electron-Donating Groups (e.g., p-tolyl) : Enhance solubility and bioavailability but may reduce EGFR binding affinity compared to electron-withdrawing groups (e.g., bromophenyl) .
- Heterocyclic Moieties (e.g., thiophene) : Improve binding through heteroatom interactions (e.g., sulfur-mediated hydrogen bonding) .
- Alkyl Chains (e.g., in SCH442416): Critical for adenosine receptor selectivity; longer chains increase lipophilicity and membrane penetration .
Target Selectivity
The target compound’s selectivity for EGFR over adenosine receptors is likely due to its compact structure and lack of extended alkyl chains, which are essential for A2A receptor antagonism .
Biological Activity
The compound 3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process incorporates various reaction conditions and catalysts to achieve the desired heterocyclic structure. For instance, a recent study highlighted the successful synthesis of related pyrazolo[3,4-b]pyridine derivatives through a trifluoracetic acid-catalyzed condensation method, which may serve as a model for synthesizing similar compounds like the one in focus .
Anticancer Activity
Research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazole exhibit significant anticancer properties. For example, a study reported that compounds with similar structures demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induction of apoptosis via caspases |
| 3b | MDA-MB-231 | 0.5 | NF-κB suppression; ROS generation |
| Pyrazolo derivative | Various | Varies | Inhibition of cell proliferation |
Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial potential. Studies have indicated that related pyrazolo compounds possess varying degrees of antimicrobial efficacy against different bacterial strains. For instance, certain derivatives showed weak antimicrobial activity against Bacillus pumilus, suggesting a need for further optimization to enhance this property .
The biological activity of This compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
- Receptor Interaction : It can block receptor sites that are essential for tumor growth and proliferation.
- DNA Intercalation : The structure may allow it to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrazolo derivatives:
- A study focused on the anticancer effects of sulphonyl pyrazolo derivatives showed promising results in inducing apoptosis in breast cancer cells while sparing normal cells .
- Another investigation into the effects of triazepine derivatives reported their broad pharmacological activities including antibacterial and anticancer effects .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate cyclization agents and reaction conditions. For example, triethyl orthoacetate under reflux has been used to synthesize structurally related pyrazolo-triazolo-pyrimidines, yielding isomers that require careful separation . Key steps include:
- Reagent Selection : Use triethyl orthoformate or triethyl orthoacetate for cyclization, as these agents promote ring closure without excessive side products .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from solvents like DMF-ethanol can isolate isomers .
- Monitoring : Track reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: What analytical techniques are critical for confirming structural integrity and isomer purity?
Methodological Answer:
- 1H-NMR and 13C-NMR : Differentiate isomers by chemical shifts. For example, C3-CH3 protons in triazolo[4,3-c]pyrimidines appear downfield compared to triazolo[1,5-c] analogs .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out byproducts .
- X-ray Crystallography : Resolve ambiguous cases, as seen in studies of pyrrolo-tetrazolo-pyrimidines .
- Elemental Analysis : Validate C, H, N percentages (e.g., deviations <0.4% indicate purity) .
Advanced: What in vitro models evaluate adenosine A2A receptor antagonist activity?
Methodological Answer:
- Radioligand Binding Assays : Compete with [3H]SCH-58261 or [3H]ZM-241385 in HEK-293 cells expressing human A2A receptors. Calculate IC50 values and Ki using the Cheng-Prusoff equation .
- cAMP Inhibition Assays : Measure cAMP reduction in cells treated with forskolin (adenylyl cyclase activator) and NECA (A2A agonist). Antagonist efficacy is quantified via EC50 .
- Selectivity Screening : Test against A1, A2B, and A3 receptors to confirm subtype specificity .
Advanced: How does substitution on the pyrazolo-triazolo-pyrimidine core influence kinase inhibitory activity?
Methodological Answer:
- SAR Studies : Replace thiophen-2-yl or p-tolyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. For example, 4-nitrophenyl groups enhance antiproliferative activity in cancer cell lines (IC50 <10 µM) .
- Kinase Profiling : Use kinase inhibition panels (e.g., EGFR, VEGFR2) to identify targets. Molecular docking (e.g., AutoDock Vina) predicts binding modes to ATP-binding pockets .
- Apoptosis Assays : Validate mechanism via flow cytometry (Annexin V/PI staining) and caspase-3 activation in treated cells .
Advanced: How to resolve contradictions between in vitro binding and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability, brain penetration (for CNS targets), and metabolic stability (e.g., liver microsome assays). For example, prodrug strategies (e.g., phosphate esters) improve water solubility for in vivo studies .
- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. subcutaneous) and frequencies based on compound half-life .
- Biomarker Correlation : Link receptor occupancy (via PET imaging) with behavioral outcomes in animal models .
Advanced: What computational methods support derivative design for adenosine receptor subtypes?
Methodological Answer:
- Molecular Docking : Use Glide (Schrödinger) or GROMACS to model interactions with A2A receptor crystal structures (PDB: 3REY). Focus on key residues (e.g., His264, Glu169) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict affinity (e.g., pKi) .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., thiophene vs. furan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
